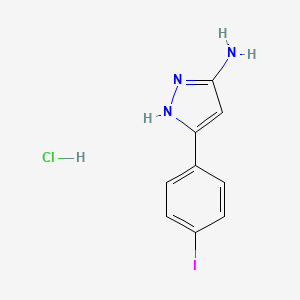
5-(4-Iodophenyl)-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876514, also known as 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and an iodophenyl group attached to a pyrazole ring. Its molecular formula is C9H8IN3·HCl .
Métodos De Preparación
The synthesis of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride typically involves the reaction of 4-iodoaniline with hydrazine hydrate and ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodophenyl group.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparación Con Compuestos Similares
3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride can be compared with other similar compounds, such as:
3-Amino-5-(4-bromophenyl)-1H-pyrazole Hydrochloride: Similar structure but with a bromine atom instead of iodine.
3-Amino-5-(4-chlorophenyl)-1H-pyrazole Hydrochloride: Contains a chlorine atom instead of iodine.
3-Amino-5-(4-fluorophenyl)-1H-pyrazole Hydrochloride: Features a fluorine atom in place of iodine .
The uniqueness of 3-Amino-5-(4-iodophenyl)-1H-pyrazole Hydrochloride lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H9ClIN3 |
|---|---|
Peso molecular |
321.54 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8IN3.ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
Clave InChI |
IZDIBSRZWMJKOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NN2)N)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







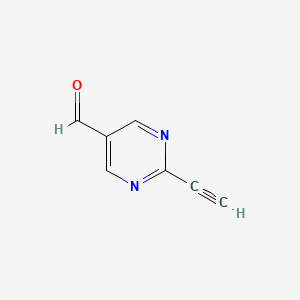

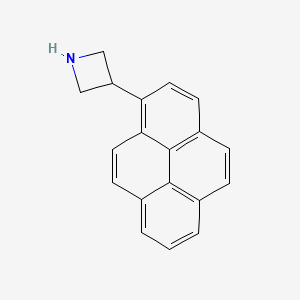
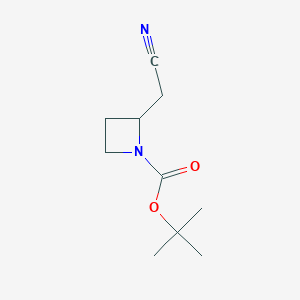
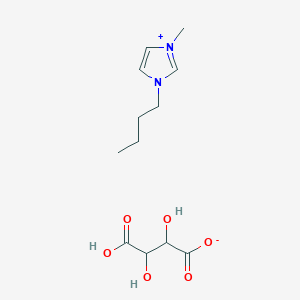


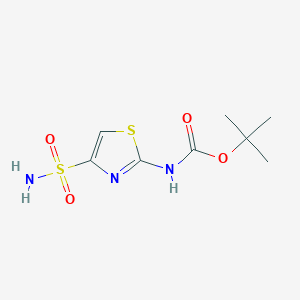
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
